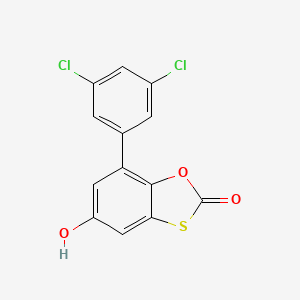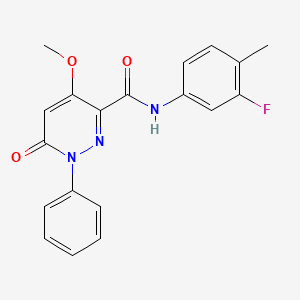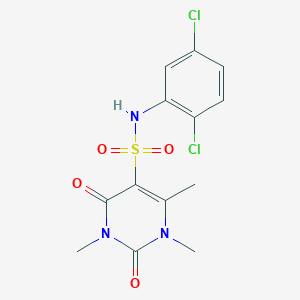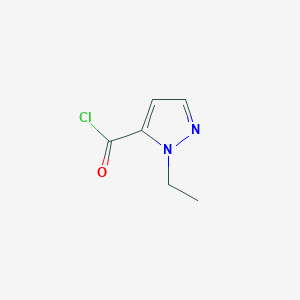
7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” is a complex organic molecule. It contains a benzoxathiolone core substituted with a 3,5-dichlorophenyl group at the 7-position and a hydroxy group at the 5-position .
Molecular Structure Analysis
The molecular structure of “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, and NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction can also be used to elucidate the molecular structure .Scientific Research Applications
Biological Activity in Asthma Treatment :
- A study by Aizawa et al. (1990) explored the biological properties of a series of hindered phenolic 1,3-benzoxathioles, including derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. The compounds exhibited various biological activities, such as lipid peroxidation-lowering, antisuperoxide, SRS-A inhibiting, and 5-lipoxygenase inhibiting activities. These properties indicate potential applications in asthma treatment.
Fluorescence Probes for Reactive Oxygen Species Detection :
- Research conducted by Setsukinai et al. (2003) involved the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), a class of compounds to which 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is related. These probes, due to their specificity and reactivity, are useful in studying the roles of hROS in various biological and chemical applications.
Photocatalytic Oxidation Studies :
- A study by Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, closely related to the compound . The study provides insights into the oxidation pathways and the influence of pH on these reactions, which are relevant in environmental chemistry and wastewater treatment.
Antibacterial Agent Development :
- Research by Dickens et al. (1991) focused on the synthesis of compounds related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as potential antibacterial agents. The study aimed to develop pro-drugs targeting anaerobic bacterial cells, highlighting the compound's potential in medicinal chemistry.
Antioxidant Activity Studies :
- Venkateswarlu et al. (2003) conducted a study on the synthesis and antioxidant activity of a stilbene derivative closely related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. Their research, published in Bioscience, Biotechnology, and Biochemistry, demonstrated the compound's potent antioxidative activity.
Antineoplastic Activity Evaluation :
- A study by Anderson et al. (1983) explored the synthesis of derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one and evaluated their chemical reactivity and antineoplastic activity in murine models. The findings contribute to understanding these compounds' potential in cancer treatment.
properties
IUPAC Name |
7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDDGTXLDSRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride](/img/structure/B2838485.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)


![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)
![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)


![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)